

An In-depth Technical Guide to 2,4-Dimethyloxazole-5-carboxylic Acid

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Compound of Interest

Compound Name: 2,4-dimethyloxazole-5-carboxylic acid

Cat. No.: B123406

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Disclaimer: Detailed experimental data and biological applications for **2,4-dimethyloxazole-5-carboxylic acid** are limited in publicly accessible scientific literature. This guide provides a comprehensive overview of its known properties and includes a plausible synthetic protocol and predicted spectroscopic data based on established chemical principles.

Core Chemical Properties

2,4-Dimethyloxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with two methyl groups and a carboxylic acid group.^{[1][2]} This structure makes it a potentially valuable building block in medicinal chemistry and materials science. Its chemical and physical properties are summarized below.

Quantitative Data Summary

Property	Value	Source
CAS Number	2510-37-4	[1]
Molecular Formula	C ₆ H ₇ NO ₃	[1]
Molecular Weight	141.12 g/mol	[1]
Melting Point	247 °C (decomposes)	Predicted
Boiling Point	Not available	
Density	Not available	
pKa	3.62 ± 0.10	Predicted
Solubility	Soluble in DMSO and Methanol	
Appearance	Off-white to pale beige solid	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,4-dimethyloxazole-5-carboxylic acid** is not readily available in the literature, a plausible synthetic route can be devised based on general methods for the synthesis of substituted oxazoles. One common approach is the hydrolysis of the corresponding ethyl ester.

Proposed Synthesis: Hydrolysis of Ethyl 2,4-dimethyloxazole-5-carboxylate

This proposed two-step synthesis starts with the condensation of ethyl 2-chloroacetoacetate with acetamide to form the oxazole ring, followed by hydrolysis of the ester to the carboxylic acid.

Step 1: Synthesis of Ethyl 2,4-dimethyloxazole-5-carboxylate

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamide (1.0 equivalent) and a suitable solvent such as toluene.
- Addition of Reagents: Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the flask.

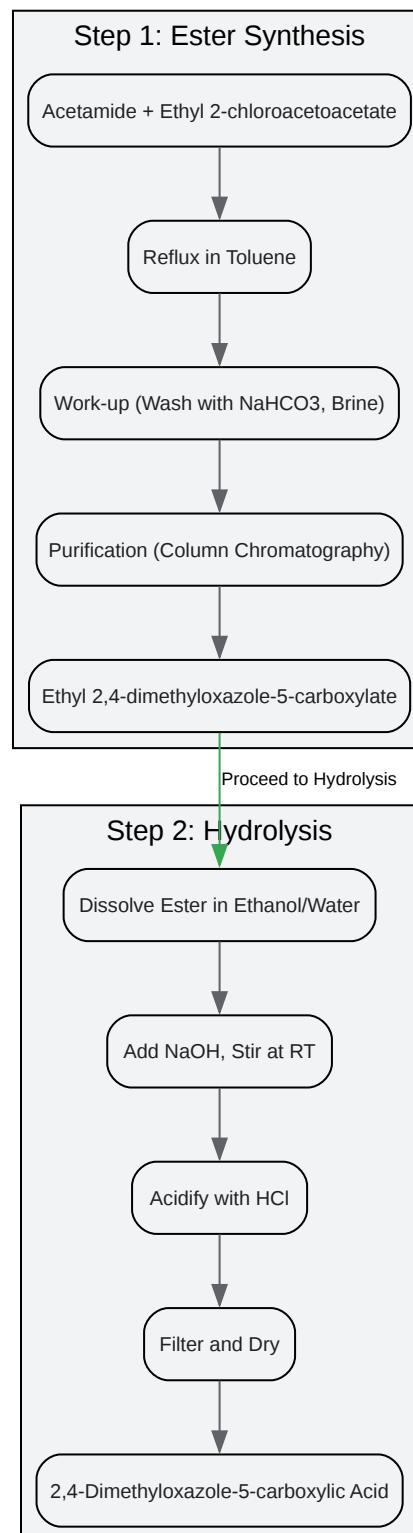
- Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to **2,4-dimethyloxazole-5-carboxylic acid**

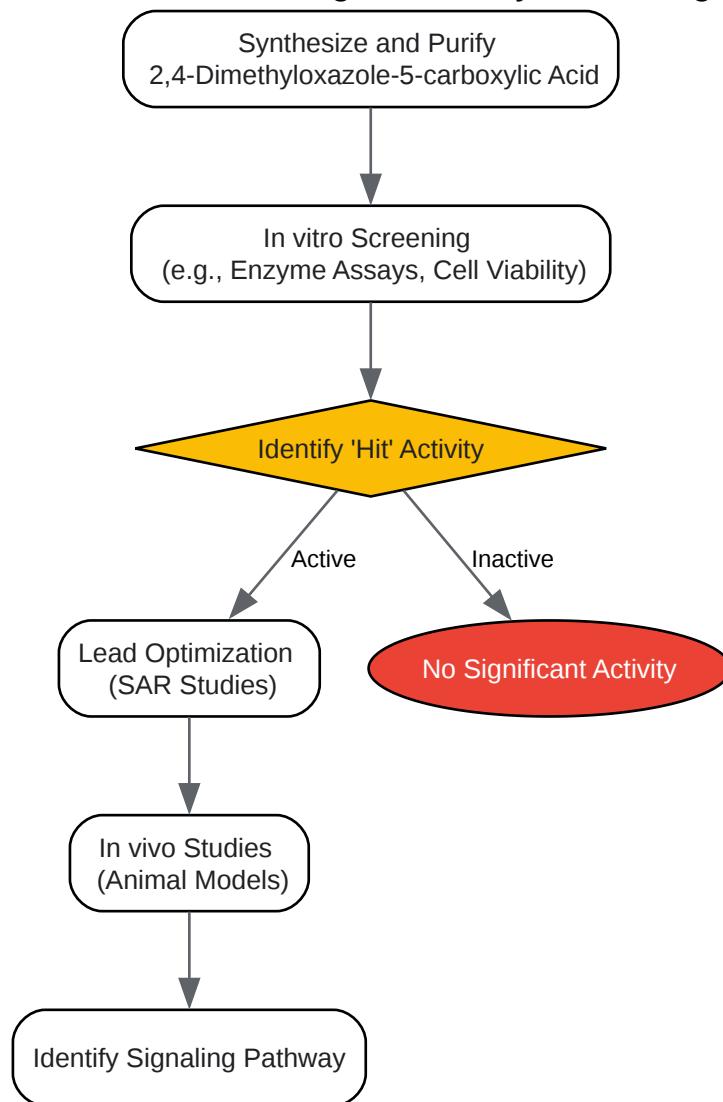
- Reaction Setup: Dissolve the purified ethyl 2,4-dimethyloxazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
- Addition of Base: Add sodium hydroxide (1.5 equivalents) to the solution and stir at room temperature.
- Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
- Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.
- Isolation: The resulting precipitate of **2,4-dimethyloxazole-5-carboxylic acid** can be collected by filtration, washed with cold water, and dried under vacuum.

Proposed Synthetic Workflow Diagram

Proposed Synthesis of 2,4-Dimethyloxazole-5-carboxylic Acid



Workflow for Biological Activity Screening

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References

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